molecular formula C19H25NO6 B1172564 Crotastriatine CAS No. 11051-94-8

Crotastriatine

Cat. No. B1172564
CAS RN: 11051-94-8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to Crotastriatine, such as crotanecine, involves complex chemical processes. For instance, crotanecine has been synthesized through a tandem [4 + 2]/[3 + 2] cycloaddition of nitroalkenes, illustrating the intricate steps involved in creating such molecules. This process highlights the synthetic versatility and challenges in producing compounds within this chemical family (Denmark & Thorarensen, 1997).

Molecular Structure Analysis

The molecular structure of related compounds, such as crotamine, has been extensively studied. Crotamine, a basic toxin from snake venom, exhibits a defined molecular weight and consists of specific amino acid residues, indicating the complexity and specificity of its molecular structure. Such analyses provide insights into the structural characteristics essential for the biological activity of these compounds (L. Cj, 1975).

Chemical Reactions and Properties

Research on crotamine and its derivatives reveals significant insights into their chemical reactions and properties. These compounds interact with lipid membranes and DNA, showing a range of biological activities, from antimicrobial to antitumoral effects. Their ability to form complexes with DNA and interact with different phospholipid compositions highlights their chemical versatility and potential as drug carriers (Dal Mas et al., 2017).

Physical Properties Analysis

The solution structure of crotamine provides insights into its physical properties. It comprises an alpha-helix and a beta-sheet, contributing to its biological functions and interactions with Na+ channels. This structural information is crucial for understanding how such toxins affect biological systems at a molecular level (Nicastro et al., 2003).

Chemical Properties Analysis

The DNA-interactive properties of crotamine and its potential as a drug carrier are significant aspects of its chemical properties. Studies have detailed how crotamine binds to DNA, forming complexes that may aggregate and precipitate under specific conditions. This interaction is key to its cellular uptake and specificity for actively proliferating cells, underscoring the therapeutic potential of crotamine and its derivatives (Chen et al., 2012).

Scientific Research Applications

  • Keyphrase Extraction from Scientific Publications : A study by Zhu et al. (2020) in "PLoS ONE" presents a neural network-based approach for extracting keyphrases from scientific articles, potentially useful for categorizing and summarizing research on compounds like Crotastriatine (Zhu et al., 2020).

  • Drug Research and Development using PET : Fowler et al. (1999) discuss the use of Positron Emission Tomography (PET) in drug research, highlighting its ability to assess pharmacokinetic and pharmacodynamic events, which could be relevant for studying Crotastriatine's effects (Fowler et al., 1999).

  • Creatine in Neuroscience Research : Schultheiss et al. (1990) explored the effects of Creatine on γ‐[3H]Aminobutyric Acid synthesis and release, demonstrating methodologies that might be applicable to the study of other neurological compounds like Crotastriatine (Schultheiss et al., 1990).

  • Functional Genomics in Rat Models : Jacob (1999) discusses the use of rat models in genomic research, which could be a relevant approach for investigating the biological effects of Crotastriatine (Jacob, 1999).

  • Clinical Pharmacology of Creatine Monohydrate : Persky and Brazeau (2001) provide insights into the clinical pharmacology of Creatine, which could offer parallels for studying the pharmacokinetics and therapeutic applications of Crotastriatine (Persky & Brazeau, 2001).

  • Preservation of Workflow-Centric Research Objects : Belhajjame et al. (2015) discuss the use of ontologies for preserving scientific workflows, which could aid in managing and reproducing research processes related to Crotastriatine (Belhajjame et al., 2015).

properties

IUPAC Name

[(1R,4E,6R,7R,17R)-4-ethylidene-6-methyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-4-13-9-11(2)17(25-12(3)21)19(23)24-10-14-5-7-20-8-6-15(16(14)20)26-18(13)22/h4-5,11,15-17H,6-10H2,1-3H3/b13-4+/t11-,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAACKCBTJLFMK-GFXIYLJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C[C@H]([C@H](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotastriatine

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